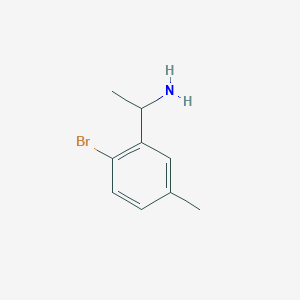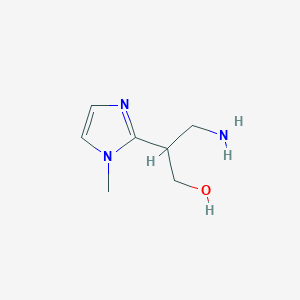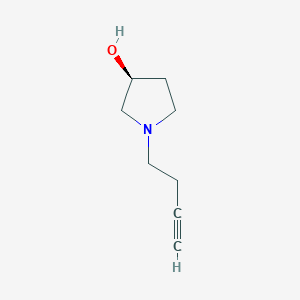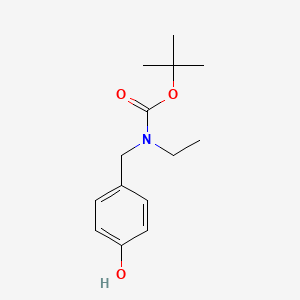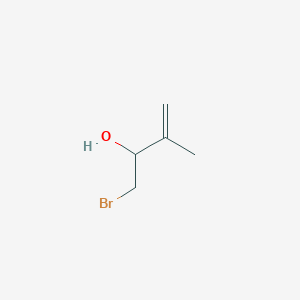
1-Bromo-3-methylbut-3-en-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-3-methylbut-3-en-2-ol is an organic compound with the molecular formula C5H9BrO It is a brominated alcohol with a unique structure that includes a bromine atom, a hydroxyl group, and a double bond
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Bromo-3-methylbut-3-en-2-ol can be synthesized through the reaction of isoprene with hydrobromic acid (HBr) or hydrogen bromide gas. The reaction is typically carried out at temperatures ranging from -20°C to 30°C, with cuprous halide (such as cuprous bromide) acting as a catalyst . The concentration of hydrobromic acid used can vary between 20% and 54% .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes as laboratory methods, with adjustments for scale and efficiency. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
1-Bromo-3-methylbut-3-en-2-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: The double bond can be reduced to form saturated compounds.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide (NaOH) and potassium carbonate (K2CO3).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) is commonly employed.
Major Products Formed
Substitution: Formation of various substituted alcohols and ethers.
Oxidation: Formation of aldehydes and ketones.
Reduction: Formation of saturated alcohols.
Aplicaciones Científicas De Investigación
1-Bromo-3-methylbut-3-en-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mecanismo De Acción
The mechanism of action of 1-Bromo-3-methylbut-3-en-2-ol involves its reactivity with various molecular targets. The bromine atom and hydroxyl group can participate in nucleophilic substitution and hydrogen bonding, respectively. These interactions can lead to the formation of new chemical bonds and the modification of existing structures. The compound’s reactivity is influenced by the presence of the double bond, which can undergo addition reactions .
Comparación Con Compuestos Similares
Similar Compounds
1-Bromo-3-methylbutane: Similar in structure but lacks the double bond and hydroxyl group.
3-Methylbut-3-en-1-ol: Similar in structure but lacks the bromine atom.
1-Bromo-2-methylbutane: Similar in structure but differs in the position of the bromine atom and double bond.
Uniqueness
1-Bromo-3-methylbut-3-en-2-ol is unique due to the combination of a bromine atom, hydroxyl group, and double bond in its structure
Propiedades
IUPAC Name |
1-bromo-3-methylbut-3-en-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9BrO/c1-4(2)5(7)3-6/h5,7H,1,3H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQQCLFGNUSYCFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(CBr)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60534811 |
Source


|
| Record name | 1-Bromo-3-methylbut-3-en-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60534811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73727-37-4 |
Source


|
| Record name | 1-Bromo-3-methylbut-3-en-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60534811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-({[(cyclohexylmethyl)carbamoyl]methyl}sulfanyl)-N-[4-(1H-imidazol-1-yl)phenyl]benzamide](/img/structure/B13550224.png)
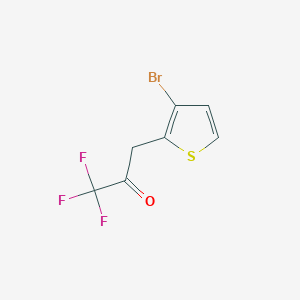
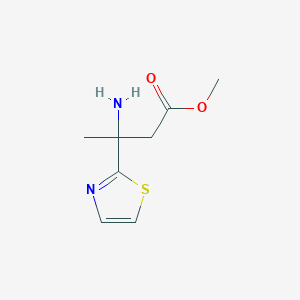
![Potassiumtrifluoro[(trimethylsilyl)methyl]boranuide](/img/structure/B13550239.png)
![tert-Butyl (1R,5S)-9-hydroxy-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate](/img/structure/B13550240.png)
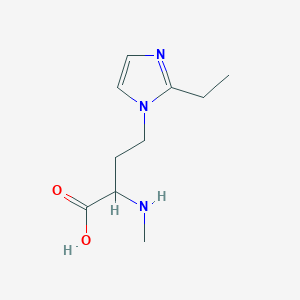
![methyl (2S)-2-[(1-benzofuran-2-yl)formamido]-3-(1H-indol-3-yl)propanoate](/img/structure/B13550261.png)
![1-[1-(3-Chlorophenyl)cyclopropyl]ethan-1-ol](/img/structure/B13550264.png)
![2-[(Piperidin-4-yl)methyl]pyridin-4-aminedihydrochloride](/img/structure/B13550268.png)
![3-[[(6-chloropyridine-3-carbonyl)amino]carbamoyl]-N-(2-methoxyphenyl)benzenesulfonamide](/img/structure/B13550282.png)
